Cas no 69389-15-7 (4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole)

4-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 4-position and a piperazine moiety at the 2-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of the piperazine ring enhances solubility and binding affinity, making it valuable for targeting CNS receptors or enzymes. The chloro substituent offers a reactive site for further functionalization, enabling structural diversification. Its well-defined synthesis route and stability under standard conditions contribute to its utility in drug discovery and intermediate applications. This compound is particularly relevant in the design of potential antipsychotic or antimicrobial agents.
4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole structure
69389-15-7 structure
商品名:4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
CAS番号:69389-15-7
MF:C11H12ClN3S
メガワット:253.751079559326
MDL:MFCD02931136
CID:4655455
PubChem ID:24072313

4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-piperazin-1-yl-benzothiazole
    • 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
    • MDL: MFCD02931136
    • インチ: 1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
    • InChIKey: IHBXITPMENARIU-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC(Cl)=C2N=C1N1CCNCC1

4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-236370-1.0g
4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
69389-15-7 95%
1.0g
$728.0 2024-06-19
Life Chemicals
F2146-0085-0.25g
4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
69389-15-7 95%
0.25g
$345.0 2023-09-06
TRC
C251676-100mg
4-chloro-2-piperazin-1-yl-benzothiazole
69389-15-7
100mg
$ 115.00 2022-04-01
TRC
C251676-1g
4-chloro-2-piperazin-1-yl-benzothiazole
69389-15-7
1g
$ 730.00 2022-04-01
Life Chemicals
F2146-0085-0.5g
4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
69389-15-7 95%
0.5g
$490.0 2023-09-06
Enamine
EN300-236370-5g
4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
69389-15-7
5g
$2110.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141964-100mg
4-Chloro-2-piperazin-1-yl-benzothiazole
69389-15-7 97%
100mg
¥1957.00 2024-05-03
A2B Chem LLC
AV79885-10mg
4-Chloro-2-piperazin-1-yl-benzothiazole
69389-15-7 95%
10mg
$386.00 2024-04-19
A2B Chem LLC
AV79885-250mg
4-Chloro-2-piperazin-1-yl-benzothiazole
69389-15-7 95%
250mg
$764.00 2024-04-19
A2B Chem LLC
AV79885-5mg
4-Chloro-2-piperazin-1-yl-benzothiazole
69389-15-7 95%
5mg
$357.00 2024-04-19

4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole 関連文献

4-chloro-2-(piperazin-1-yl)-1,3-benzothiazoleに関する追加情報

Recent Advances in the Study of 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS: 69389-15-7)

The compound 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS: 69389-15-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a benzothiazole core substituted with a piperazine moiety, exhibits a range of biological activities that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and structure-activity relationships, shedding light on its potential in treating various diseases.

One of the key areas of research has been the investigation of 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole as a potential central nervous system (CNS) agent. Studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting its utility in the treatment of psychiatric disorders such as schizophrenia and depression. Molecular docking simulations and in vitro assays have revealed that the compound interacts with specific binding sites on these receptors, modulating their activity in a manner comparable to existing antipsychotic drugs.

In addition to its CNS applications, recent research has highlighted the compound's antimicrobial properties. Screening against a panel of bacterial and fungal pathogens has shown promising inhibitory effects, particularly against drug-resistant strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential enzymatic processes. These findings position 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole as a potential lead compound for the development of new antimicrobial agents.

The synthetic chemistry of this compound has also been a focus of recent investigations. Novel synthetic routes have been developed to improve yield and purity, with particular attention to green chemistry principles. Researchers have explored various catalysts and reaction conditions to optimize the coupling of the benzothiazole and piperazine components, resulting in more efficient and environmentally friendly production methods.

Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole scaffold affect its biological activity. Systematic variation of substituents on both the benzothiazole and piperazine moieties has led to the identification of analogs with enhanced potency and selectivity. These findings are guiding the design of next-generation compounds with improved pharmacological profiles.

Recent pharmacokinetic studies have examined the absorption, distribution, metabolism, and excretion (ADME) properties of 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole. While the compound shows good bioavailability, challenges remain in optimizing its metabolic stability and minimizing potential drug-drug interactions. Current research is focused on developing prodrug strategies and formulation approaches to address these limitations.

The safety profile of 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole has been evaluated in preliminary toxicological studies. While generally well-tolerated at therapeutic doses, some off-target effects have been observed at higher concentrations. Ongoing research aims to better understand these effects and develop strategies to mitigate them while maintaining the compound's therapeutic efficacy.

Looking forward, the diverse biological activities of 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole suggest it may have applications beyond its current areas of investigation. Emerging research is exploring its potential in cancer therapy, neurodegenerative diseases, and inflammatory conditions. The compound's ability to modulate multiple biological pathways makes it a versatile platform for drug development, though careful optimization will be required to achieve target specificity.

In conclusion, 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS: 69389-15-7) represents a promising chemical entity with multiple therapeutic applications. Recent advances in understanding its pharmacology, optimizing its synthesis, and elucidating its structure-activity relationships are paving the way for its potential development into clinically useful agents. Continued research in this area is expected to yield important insights that could contribute to the treatment of various challenging medical conditions.

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